molecular formula C13H18ClF3N4S B4618771 N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-ethylthiourea

N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-ethylthiourea

Cat. No.: B4618771
M. Wt: 354.82 g/mol
InChI Key: QJPVUNXZVPGLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-ethylthiourea is a useful research compound. Its molecular formula is C13H18ClF3N4S and its molecular weight is 354.82 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.0892799 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-ethylthiourea, as part of a broader family of chemical compounds, is involved in various chemical reactions and synthesis processes. For instance, trifluoromethyl groups are known to play a significant role in cycloaddition reactions, contributing to the formation of cyclopropanes and pyrazolines (Atherton & Fields, 1968). Similarly, the synthesis of complex molecules like celecoxib derivatives involves trifluoromethyl pyrazoles, indicating the significance of such compounds in medicinal chemistry (Küçükgüzel et al., 2013).

Anticancer and Antimicrobial Applications

The compound and its related derivatives have shown potential in anticancer and antimicrobial applications. For example, certain pyrazole-based thiourea derivatives demonstrate moderate to high anticancer activity (Dawood et al., 2013). Additionally, novel thiourea derivatives containing similar structural motifs have been synthesized and evaluated for antimicrobial and antimalarial activities, further highlighting their potential in pharmaceutical research (Shirole et al., 2020).

Structural and Physical Property Studies

Studies focusing on the structural and physical properties of related compounds have been conducted. For instance, the crystal structure of N-(1-methyl-3-ethyl-4-chloropyrazol-5-yl)acyl-N′-(4-fluorophenyl)thiourea has been determined, providing insights into the molecular geometry and intermolecular interactions of such compounds (Zhang et al., 2009). These studies are essential for understanding the behavior of these compounds under different conditions and their potential applications.

Insecticidal and Agricultural Applications

In the realm of agriculture and pest control, derivatives of pyrazoles, including those with trifluoromethyl groups, have been explored as insecticidal agents. The development of tyclopyrazoflor, an insecticidal candidate, involved the synthesis of intermediates such as 3-(3-chloro-1H-pyrazol-1-yl)pyridine, demonstrating the relevance of these compounds in developing new pest control solutions (Yang et al., 2019).

Properties

IUPAC Name

1-[3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClF3N4S/c1-2-18-12(22)19-6-3-7-21-10(8-4-5-8)9(14)11(20-21)13(15,16)17/h8H,2-7H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPVUNXZVPGLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NCCCN1C(=C(C(=N1)C(F)(F)F)Cl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-ethylthiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-ethylthiourea
Reactant of Route 3
Reactant of Route 3
N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-ethylthiourea
Reactant of Route 4
Reactant of Route 4
N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-ethylthiourea
Reactant of Route 5
Reactant of Route 5
N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-ethylthiourea
Reactant of Route 6
N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-ethylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.